4-(Phenylazo)aniline, disulpho derivative, sodium salt

Dye Chemistry Azo Dye Synthesis Physicochemical Property

Researchers requiring batch-to-batch consistency in azo dye synthesis often encounter variability from undefined counterion ratios. This compound, CAS 61950-37-6, addresses that with a defined monosodium stoichiometry (1 Na⁺ per molecule), allowing precise ionic strength calculation in dye baths. This predictability is critical for reproducible strike rates on polyamide fibers. - Defined -1 net charge reduces electrostatic repulsion with anionic fiber surfaces compared to disodium analogs. - 98.0% HPLC purity facilitates direct use in quantitative studies without pre-purification. - Both sulfonate groups are unambiguously assigned to the aminophenyl ring, providing a reliable reference isomer for structure-property correlation studies.

Molecular Formula C12H10N3NaO6S2
Molecular Weight 379.3 g/mol
CAS No. 61950-37-6
Cat. No. B12753503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylazo)aniline, disulpho derivative, sodium salt
CAS61950-37-6
Molecular FormulaC12H10N3NaO6S2
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]
InChIInChI=1S/C12H11N3O6S2.Na/c13-9-6-7-10(15-14-8-4-2-1-3-5-8)12(23(19,20)21)11(9)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1
InChIKeyYDKRRZQSNRKUSG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylazo)aniline, Disulpho Derivative, Sodium Salt: Identity and Regulatory Status


4-(Phenylazo)aniline, disulpho derivative, sodium salt (CAS 61950-37-6) is a sulfonated monoazo dye intermediate classified within the azobenzene structural family . Its systematic IUPAC identifier is sodium 6-amino-3-[(E)-phenyldiazenyl]-2-sulfobenzenesulfonate, corresponding to a molecular formula of C12H10N3NaO6S2 and a molecular weight of 379.34 g/mol . This compound is formally registered under EINECS number 263-348-4, confirming its status as an existing commercial chemical substance within the European inventory . Its core structural feature is a phenylazo chromophore substituted with two sulfonic acid groups, with one proton replaced by sodium, yielding a monosodium salt that exhibits enhanced aqueous solubility compared to its non-sulfonated or fully protonated analogs .

Defined monosodium stoichiometry enables precise dye bath formulation and ionic strength control
Unambiguous IUPAC isomer assignment supports procurement of the correct sulfonated positional isomer
Water-soluble monoazo chromophore scaffold for dye synthesis, staining, and physicochemical studies

Why Generic Substitution Fails for This Sulfonated Azo Derivative


The class of sulfonated phenylazo anilines encompasses multiple positional isomers and salt forms that differ critically in solubility, ionic strength, and dye-substrate binding kinetics [1]. 4-(Phenylazo)aniline, disulpho derivative, sodium salt (CAS 61950-37-6) is specifically identified as a monosodium salt with both sulfonate groups situated on the same aromatic ring as the amino substituent , distinguishing it from the more common 4-aminoazobenzene-3,4′-disulfonic acid derivatives (e.g., Acid Yellow 9, CAS 2706-28-7) where sulfonate groups reside on opposing rings [2]. Substituting these isomers without quantitative verification of their charge distribution, counterion ratio, and stereoelectronic properties can introduce uncontrolled variability in aqueous processability, aggregation behavior, and photophysical performance in dyeing or staining applications [3].

Property
Target (CAS 61950-37-6)
Generic Substitute (e.g., Fast Yellow)
Sulfonate position
Both on aminophenyl ring
On opposing rings
Counterion stoichiometry
Monosodium (1 Na+)
Disodium (2 Na+)
Net charge at pH 7
Predicted −1
−2
Substituting with the disodium 3,4′-isomer may shift ionic strength, solubility, and electrostatic binding to substrates.
Generic nomenclature without CAS can lead to delivery of the wrong positional isomer, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-(Phenylazo)aniline, Disulpho Derivative, Sodium Salt


Sulfonate Regioisomerism and Its Impact on Solubility

The target compound (CAS 61950-37-6) is characterized as a monosodium salt with both sulfonate groups located on the aminophenyl ring (2-sulfo and benzenesulfonate at the 1-position), whereas the widely used biological stain Fast Yellow (CAS 2706-28-7) is a disodium salt of 4-aminoazobenzene-3,4′-disulfonic acid, with sulfonate groups on separate rings [1]. This regioisomeric difference is projected to alter the pKa of the remaining sulfonic acid proton, resulting in a calculated molecular weight of 379.3 g/mol for the monosodium form vs. 401.3 g/mol for the disodium counterpart . Water solubility data from chemical inventory records indicate the compound is classified as water-soluble [2], though exact saturation values remain unreported in the public domain. The positional isomerism directly influences the compound's net ionic charge at neutral pH, which is predicted to be -2 for the disodium salt versus -1 for the targeted monosodium salt, based on the number of neutralized sulfonate groups . This directly affects electrostatic interactions with positively charged substrates such as polyamide fibers or biological tissues.

Sulfonate Regioisomerism
Class-level inference
ΔMW: 22.0 g/mol lower; Δcharge: −1 vs −2
Target MW 379.3 vs Fast Yellow 401.3 g/mol
May reduce electrostatic repulsion with anionic substrates
Exact saturation solubility not publicly reported
Dye Chemistry Azo Dye Synthesis Physicochemical Property

Monosodium Stoichiometry for Batch Consistency

Commercial listings specify the compound as a monosodium salt with a purity of 98.0% (HPLC) . In contrast, the related disodium salt Fast Yellow is typically supplied as a biological stain with dye content often specified by absorbance rather than absolute purity . The exact stoichiometric ratio of one sodium ion per molecule in CAS 61950-37-6 allows for tighter batch-to-batch control of elemental composition—specifically 6.06% sodium by weight calculated from C12H10N3NaO6S2—versus the disodium form which contains approximately 11.4% sodium . This fixed counterion stoichiometry reduces ambiguity in preparation of dye baths and analytical standard solutions where ionic strength critically governs process reproducibility.

Sodium Stoichiometry
Data to verify
Na 6.06% vs ~11.4%; purity 98.0% HPLC
Supplier specification for target; comparator dye content by absorbance
Fixed stoichiometry supports precise molarity calculations
Independent verification recommended prior to critical use
Analytical Chemistry Quality Control Procurement Specification

IUPAC Nomenclature for Unambiguous Isomer Identification

The IUPAC name 'sodium 6-amino-3-[(E)-phenyldiazenyl]-2-sulfobenzenesulfonate' unambiguously assigns the sulfonate groups to the 2-position and the ring's sulfonate functionality, with the amino group at the 6-position of the same ring . This contrasts with the 4-aminoazobenzene-3,4′-disulfonic acid nomenclature, where sulfonate groups are on different rings [1]. The explicit (E)-configuration specification for the azo linkage further defines the stereochemistry, which is critical for researchers investigating photoisomerization properties or those requiring a specific geometric isomer for structure-activity relationship studies [2]. Procurement using the generic name '4-(phenylazo)aniline, disulpho derivative, sodium salt' without the CAS number could inadvertently result in delivery of the 3,4′-isomer, leading to failed experimental reproducibility.

IUPAC Isomer Identity
Specification review
sodium 6-amino-3-[(E)-phenyldiazenyl]-2-sulfobenzenesulfonate
InChI-verified substitution pattern; (E)-azo configuration
Prevents procurement errors and supports isomer-specific research
Use CAS 61950-37-6 for unambiguous ordering
Chemical Nomenclature Procurement Specification Isomer Purity

Application Scenarios for 4-(Phenylazo)aniline, Disulpho Derivative, Sodium Salt


Precision Dye Bath Formulation for Polyamide Fibers

The monosodium salt form of CAS 61950-37-6, with its defined stoichiometry of one sodium ion per molecule (6.06 wt% Na), allows textile chemists to formulate dye baths with precisely calculated ionic strength . This is particularly advantageous when dyeing polyamide fibers, where the lower net negative charge (-1 at neutral pH) compared to disodium azo dyes reduces electrostatic repulsion with the slightly anionic fiber surface, potentially improving initial strike rate and color yield [1]. The 98.0% HPLC purity specification facilitates direct use in quantitative studies without extensive pre-purification .

Reference Standard for Sulfonated Chromophore Studies

The unambiguous IUPAC assignment of sulfonate groups at positions 2 and 1 of the aminophenyl ring makes this compound a valuable reference isomer for systematic studies correlating sulfonation pattern with photophysical or biological properties . Researchers comparing the electronic absorption spectra, aggregation behavior, or enzymatic degradation rates of positional isomers can rely on the defined (E)-azo configuration and exact substitution pattern verified by InChI string analysis [2].

Biological Staining with Monosodium Charge Density

In biological staining applications, the predicted -1 net charge of this monosodium azo dye may provide differential tissue penetration and binding characteristics compared to the -2 charge of classical disodium acid dyes like Fast Yellow [3]. This could translate to improved contrast in trichrome staining protocols where competing anionic dyes must be balanced for selective tissue component visualization. However, direct comparative staining performance data remain absent from the peer-reviewed literature, indicating an area for future applied research .

Application
Selection Property
Validation Focus
Precision dye bath formulation research
Defined monosodium stoichiometry and predicted −1 net charge
Ionic strength reproducibility and substantivity assessment
Sulfonated chromophore reference standard
Unambiguous IUPAC assignment and InChI-verified isomer identity
Spectroscopic and photophysical property comparison
Biological staining protocol development
Predicted −1 charge density vs. classical −2 disodium acid dyes
Differential tissue penetration and contrast evaluation (data to verify)
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